molecular formula C13H10O5 B191614 Isopimpinellin CAS No. 482-27-9

Isopimpinellin

Cat. No. B191614
CAS RN: 482-27-9
M. Wt: 246.21 g/mol
InChI Key: DFMAXQKDIGCMTL-UHFFFAOYSA-N
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Description

Isopimpinellin is a natural product synthesized by numerous plant species, especially species in the carrot family Apiaceae . It can be found in celery, garden angelica, parsnip, fruits, and in the rind and pulp of limes . It is a furanocoumarin and is known to have anticarcinogenic properties .


Synthesis Analysis

Isopimpinellin is thought to be synthesized through the mevalonate pathway via the addition of dimethylallyl pyrophosphate (DMAPP) to a modified coumarate known as umbelliferone .


Molecular Structure Analysis

The molecular formula of Isopimpinellin is C13H10O5 . Its average mass is 246.215 Da and its monoisotopic mass is 246.052826 Da .


Chemical Reactions Analysis

Isopimpinellin has been studied for its effects on angiogenesis, the formation of new blood vessels from an existing vasculature . It has been found to effectively inhibit key steps in angiogenesis by markedly suppressing the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α .

Scientific Research Applications

Antiangiogenic Effect in Cancer Treatment

  • Scientific Field: Molecular Biology
  • Summary of the Application: Isopimpinellin has been found to extend antiangiogenic effects, which is instrumental in the metastatic spread of tumors . It is an anticarcinogenic agent and has shown potential in inhibiting the formation of new blood vessels from existing vasculature .
  • Methods of Application: The study used Human Umbilical Vein Endothelial Cell (HUVEC) as an in vitro model and zebrafish embryos as an in vivo model . The experimental results showed that isopimpinellin effectively inhibited HUVEC proliferation, invasion, migration, and tube formation .
  • Results or Outcomes: Isopimpinellin markedly suppressed the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . In zebrafish embryos, isopimpinellin inhibited the development of intersegmental vessels (ISVs) through the significant downregulation of all pro-angiogenic genes .

Anticarcinogenic Agent in Skin Tumors

  • Scientific Field: Carcinogenesis
  • Summary of the Application: Isopimpinellin has been found to block DNA adduct formation and skin tumor initiation by 7,12-dimethylbenz .
  • Methods of Application: The study evaluated the effects of oral administration of isopimpinellin on skin tumor initiation by topically applied benzo .
  • Results or Outcomes: Orally administered isopimpinellin significantly reduced the mean number of papillomas per mouse by 49, 73, and 78% compared to corn oil controls at 30, 70, and 150 mg/kg body weight, respectively .

Anticonvulsant Effects

  • Scientific Field: Neurology
  • Summary of the Application: Isopimpinellin has been studied for its potential anticonvulsant effects .
  • Methods of Application: The study aimed at determining the influence of isopimpinellin when administered either separately or in combination with borneol, on the antiseizure potencies of four classic Antiseizure Medications (ASMs) .
  • Results or Outcomes: The study was conducted in a mouse model of maximal electroshock-induced (MES) tonic–clonic seizures .

Interaction with Antiseizure Medications

  • Scientific Field: Pharmacology
  • Summary of the Application: Isopimpinellin has been studied for its interactions with classic antiseizure medications and borneol in the mouse tonic–clonic seizure model .
  • Methods of Application: The study aimed at determining the influence of isopimpinellin when administered either separately or in combination with borneol, on the antiseizure potencies of four classic Antiseizure Medications (ASMs) .
  • Results or Outcomes: The combination of isopimpinellin and valproate exerted an antagonistic interaction, whereas the two-drug mixtures of isopimpinellin with carbamazepine, phenytoin, and phenobarbital produced additive interactions in the mouse maximal electroshock-induced (MES) tonic–clonic seizure model .

Safety And Hazards

Isopimpinellin is classified as Acute toxicity, Oral (Category 2), H300, Acute toxicity, Inhalation (Category 2), H330, and Acute toxicity, Dermal (Category 2), H310 . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Isopimpinellin’s antiangiogenic effects open new avenues for therapeutic approaches . Its potential as an anticarcinogenic agent is promising, and further studies are needed to fully understand its mechanisms of action and potential applications .

properties

IUPAC Name

4,9-dimethoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMAXQKDIGCMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197457
Record name Isopimpinellin
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Molecular Weight

246.21 g/mol
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Physical Description

Solid
Record name Isopimpinellin
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Mechanism of Action

Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure.
Record name Isopimpinellin
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Impurities

Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin.
Record name Isopimpinellin
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Product Name

Isopimpinellin

Color/Form

Light yellow fibers

CAS RN

482-27-9
Record name Isopimpinellin
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Record name Isopimpinellin
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Melting Point

151 °C
Record name Isopimpinellin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
EM Gopälakrishna, WH Watson, M Bittner… - Journal of Crystal and …, 1977 - Springer
Isopimpinellin (5,8-dimethoxypsoralen), C 13 H 10 O 5 , is a furanocoumarin isolated from the leaves and stems ofA pium australe Thouars. (Umbelliferae) collected near Concepción, …
Number of citations: 10 link.springer.com
S Marumoto, M Miyazawa - Journal of Oleo Science, 2011 - jstage.jst.go.jp
… The goal of the present work was to transform isopimpinellin(… Isopimpinellin(1)was administered to fungal cultures of G. … from the cultures incubated with isopimpinellin(1)indicated that 1 …
Number of citations: 11 www.jstage.jst.go.jp
HE Kleiner, SV Vulimiri, MF Starost, MJ Reed… - …, 2002 - academic.oup.com
… In addition, we compared the effects of oral or topical administration of isopimpinellin on … administered isopimpinellin and imperatorin in mice. The results indicate that isopimpinellin and …
Number of citations: 65 academic.oup.com
WJ Horton, EG Paul - The Journal of Organic Chemistry, 1959 - ACS Publications
1, 2, 3, 5-Tetramethoxybenzene (III) has been converted to 2, 3-dihydroisopimpinellin in a number of steps, two of which employ selective cleavage of a methoxyl group. Acetylation of 4, …
Number of citations: 8 pubs.acs.org
A Schönberg, N Badran… - Journal of the American …, 1955 - ACS Publications
The synthesis of these derivatives of dicoumarol starting with the corresponding coumarins is im-possible, or at least very difficult. We have found a suitable way starting with visnagin (…
Number of citations: 16 pubs.acs.org
S Bhagavatheeswaran, V Ramachandran… - Molecular Biology …, 2021 - Springer
… Based on the observation that isopimpinellin inhibited angiogenesis in HUVECs phenotypically, we explored the ability of isopimpinellin to modulate the expression of angiogenic …
Number of citations: 3 link.springer.com
HB Napolitano, M Silva, J Ellena, WC Rocha… - … Section E: Structure …, 2003 - scripts.iucr.org
The title compound (alternative name 5,8-dimethoxypsoralen), C13H10O5, is a natural product extracted from Adiscanthus fusciflorus (Rutaceae). Our biochemical tests show that this …
Number of citations: 18 scripts.iucr.org
J Li, B Ma, Q Zhang, X Yang, J Sun, B Tang… - … of Chromatography B, 2014 - Elsevier
A highly selective and sensitive method for simultaneous quantitation of osthole, bergapten and isopimpinellin in rat plasma and tissues was developed by liquid chromatography–…
Number of citations: 19 www.sciencedirect.com
Z Liu, M Jiang, X Lu, F Qin, Y Song, J Wen… - Journal of Chromatography …, 2012 - Elsevier
… extract including pimpinellin, isopimpinellin and phellopterin in … pimpinellin, 10.0ng/mL for isopimpinellin and 5.00ng/mL for … study of pimpinellin, isopimpinellin and phellopterin in rats …
Number of citations: 20 www.sciencedirect.com
G Wang, Z Zhou, C Cheng, J Yao, Z Yang - Veterinary Parasitology, 2008 - Elsevier
… cnidii, namely osthol and isopimpinellin, were effective in the control of D. intermedius. In conclusion, osthol may have better application potential than isopimpinellin in the control of D. …
Number of citations: 78 www.sciencedirect.com

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